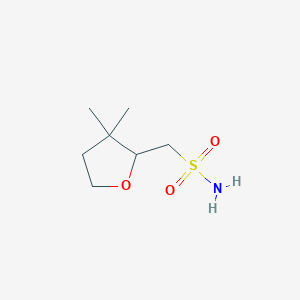

(3,3-Dimethyloxolan-2-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

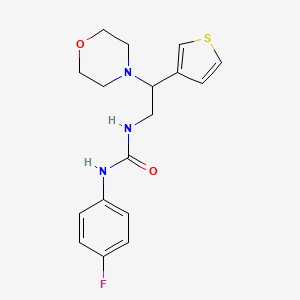

“(3,3-Dimethyloxolan-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 2167656-25-7 . It has a molecular weight of 193.27 and its IUPAC name is (3,3-dimethyltetrahydrofuran-2-yl)methanesulfonamide .

Molecular Structure Analysis

The molecular formula of “(3,3-Dimethyloxolan-2-yl)methanesulfonamide” is C7H15NO3S . The Inchi Code is 1S/C7H15NO3S/c1-7(2)3-4-11-6(7)5-12(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) .Physical And Chemical Properties Analysis

“(3,3-Dimethyloxolan-2-yl)methanesulfonamide” is a powder at room temperature .Scientific Research Applications

Atmospheric Chemistry and Environmental Impacts

Methane sulfinic acid (MSIA) is a significant reaction product in the gas-phase OH-radical initiated oxidation of dimethyl sulfoxide (DMSO), highlighting the importance of sulfur-containing compounds in atmospheric processes. The formation of MSIA, along with other sulfur compounds like dimethyl sulfone (DMSO2) and methane sulfonic acid (MSA), plays a crucial role in understanding atmospheric sulfur cycles and their environmental impacts (Arsene et al., 2002).

The oxidation of dimethyl sulfide (DMS), a product of biological processes involving marine phytoplankton, contributes to atmospheric aerosol formation, which influences cloud formation. This complex sequence of reactions, including the production of DMSO, MSA, and methanesulfinic acid, underscores the intricate relationship between biogenic sulfur emissions and atmospheric chemistry (Mardyukov & Schreiner, 2018).

Microbial Metabolism and Environmental Cycling

- Methanesulfonic acid, a stable strong acid, is a key intermediate in the biogeochemical cycling of sulfur. Aerobic bacteria utilize methanesulfonate as a sulfur source for growth, illustrating the role of microbial processes in sulfur cycling within the environment (Kelly & Murrell, 1999).

Atmospheric Oxidation Mechanisms

- Research into the gas-phase reactions between dimethylsulfide (DMS) and hydroxyl radicals (OH) in the presence of NOx has expanded our understanding of sulfur compound transformations in the atmosphere. The identification of DMSO and methanesulfinic acid (CH3S(O)OH) as reaction products provides insights into the pathways and mechanisms of atmospheric oxidation processes (Sørensen et al., 1996).

Hygroscopic Properties and Cloud Condensation Nuclei Activity

- The hygroscopic properties of methanesulfonates, significant in marine aerosols, have been characterized, offering crucial data for understanding aerosol-cloud interactions and their climatic implications. This research enhances our knowledge of how sulfur-containing compounds affect cloud condensation nucleation activity and, consequently, climate modeling (Guo et al., 2020).

Safety and Hazards

properties

IUPAC Name |

(3,3-dimethyloxolan-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-7(2)3-4-11-6(7)5-12(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNKKKHPXVWQNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1CS(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Dimethyloxolan-2-yl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol](/img/structure/B2831096.png)

![2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-3,5-bis(trifluoromethyl)pyridine](/img/structure/B2831104.png)

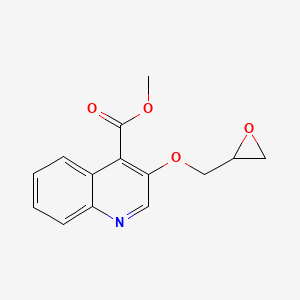

![Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate](/img/structure/B2831108.png)

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831110.png)

![5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2831111.png)

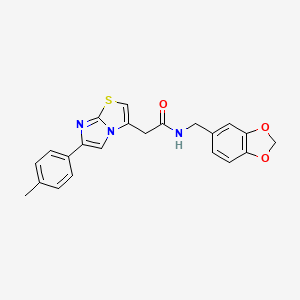

![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2831116.png)

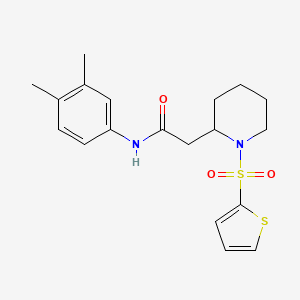

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2831117.png)